![molecular formula C21H15BrN2O B3696738 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol CAS No. 5469-54-5](/img/structure/B3696738.png)
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Overview
Description
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound that features a unique structure combining a bromophenyl group, a phenyl group, and an imidazole ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to have various biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol in animal models have not been studied . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol features a complex structure that includes:
- An imidazole ring , which contributes to its biological activity.
- A phenolic group , enhancing its reactivity and potential as a pharmacophore.
- Substituents such as bromophenyl and phenyl groups that influence its chemical properties and interactions.
The molecular formula is with a molecular weight of approximately 390.03678 g/mol.
Biological Activities
Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific activities of this compound can be categorized into several areas:
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Studies have shown that modifications on the imidazole ring can enhance these effects, suggesting that this compound may serve as a potential antimicrobial agent.
Enzyme Inhibition
The compound's structure suggests it could interact with various enzymes. Molecular docking simulations can predict its binding affinity to target enzymes, which is crucial for drug development. Such studies help elucidate its mechanism of action.
Therapeutic Applications
Given its structural features and biological activities, this compound has potential applications in:
- Cancer Therapy : Due to its ability to inhibit specific enzyme pathways involved in cancer progression.
- Antifungal Agents : Its efficacy against fungal infections could be explored further.
- Neurological Disorders : The compound's interaction with neurotransmitter systems may provide insights into treatments for conditions like depression or anxiety.
Case Studies
Several studies have investigated the applications of imidazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed varying degrees of activity against bacterial strains, indicating their potential as lead compounds in antibiotic development.
- Cancer Cell Line Studies : Research involving the testing of related compounds on cancer cell lines revealed promising results in inhibiting cell growth, supporting further investigation into their mechanisms and therapeutic potential.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with specific protein targets, aiding in the rational design of new drugs based on this scaffold.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares a similar bromophenyl group but differs in the core structure.
1,3,5-tris(4-bromophenyl)benzene: Contains multiple bromophenyl groups but lacks the imidazole ring.
Uniqueness
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is unique due to its combination of a bromophenyl group, a phenyl group, and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound notable for its unique structural features, including an imidazole ring and phenolic functionalities. The presence of bromine and phenyl groups suggests potential for diverse biological activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 390.03678 g/mol, and its complexity rating is 420. The imidazole ring is known for its ability to participate in various biochemical interactions, which may contribute to the compound's biological activity.
Biological Activity Overview
Research into similar imidazole-containing compounds has shown a range of biological activities, including:
- Antimicrobial Effects : Compounds featuring imidazole rings have been documented to possess significant antimicrobial properties. For instance, derivatives have demonstrated inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Certain imidazole derivatives have been investigated for their potential anticancer effects, influencing cell signaling pathways and gene expression.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Structure | Notable Features |
---|---|---|
4-Bromo-2-(1H-pyrazol-3-yl)phenol | Structure | Strong hydrogen bonding capabilities |
4-Nitrophenylimidazole | Structure | Significant antimicrobial properties |
1H-Imidazo[4,5-b]pyridine derivatives | Structure | Diverse biological activities; kinase inhibitors |
These comparisons highlight how variations in structural components can influence biological activity, suggesting that the unique combination of functional groups in this compound may yield distinct therapeutic applications.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into potential applications:
- Antimicrobial Evaluation : In vitro studies on similar imidazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic strains. These findings suggest that derivatives like this compound could be evaluated for similar antimicrobial efficacy .
- Cellular Effects : Research indicates that compounds with imidazole rings can significantly influence cellular metabolism and gene expression. Further investigations into the specific effects of our compound on these pathways are warranted.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-11-9-15(10-12-17)20-19(14-5-2-1-3-6-14)23-21(24-20)16-7-4-8-18(25)13-16/h1-13,25H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXCZMRQWJBOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361937 | |
Record name | 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-54-5 | |
Record name | 3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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